molecular formula C23H26N4O4S B14978726 N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14978726
M. Wt: 454.5 g/mol
InChI Key: GUFWEHPXBOSDFW-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples might include:

  • N-phenyl-3-methoxy-4-pyridinone derivatives
  • 3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide

Uniqueness

What sets N-(3-ethylphenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c1-3-16-7-6-8-18(13-16)24-23(28)20-15-19(25-26-20)17-9-10-21(31-2)22(14-17)32(29,30)27-11-4-5-12-27/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

GUFWEHPXBOSDFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCC4

Origin of Product

United States

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